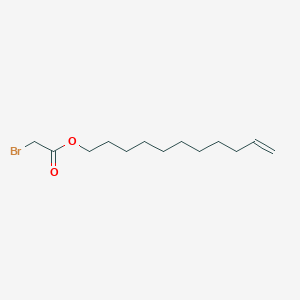

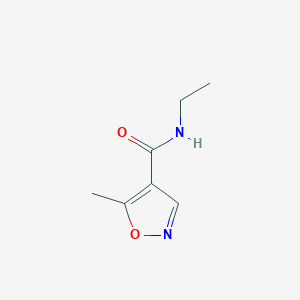

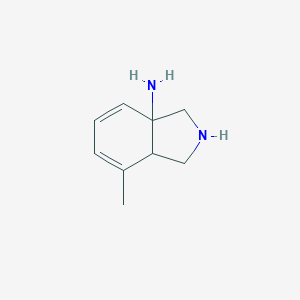

![molecular formula C13H19NO3 B067486 Methyl 4-[3-(dimethylamino)propoxy]benzoate CAS No. 190660-97-0](/img/structure/B67486.png)

Methyl 4-[3-(dimethylamino)propoxy]benzoate

Overview

Description

Methyl 4-[3-(dimethylamino)propoxy]benzoate is a chemical compound utilized in the synthesis of various heterocyclic systems. It serves as a versatile reagent in organic synthesis, contributing to the formation of complex molecular structures.

Synthesis Analysis

The synthesis of Methyl 4-[3-(dimethylamino)propoxy]benzoate involves multifaceted steps and reagents. For instance, the compound Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, which shares a similar structure, is prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. This process is a crucial step for the preparation of various polyfunctional heterocyclic systems (Pizzioli et al., 1998).

Molecular Structure Analysis

The molecular structure of Methyl 4-[3-(dimethylamino)propoxy]benzoate is characterized by complex arrangements and bonding. For instance, the compound 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol, which has a similar molecular framework, exhibits intricate intermolecular and intramolecular hydrogen bonding in its crystal structure (Kurian et al., 2013).

Chemical Reactions and Properties

This compound partakes in various chemical reactions, forming different heterocyclic systems. For instance, Methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, a similar compound, is used in the preparation of substituted 3-(benzyloxycarbonyl)amino-4H-quinolizin-4-ones and other heterocyclic compounds (Toplak et al., 1999).

Scientific Research Applications

Electrochromic Materials

A study on a pyrrole derivative related to Methyl Red (MR), a compound structurally similar to "Methyl 4-[3-(dimethylamino)propoxy]benzoate," showcased its application in the development of electrochromic materials. This derivative was electropolymerized to create films with enhanced electrochromic properties, such as improved chromatic contrast and switching time, highlighting its potential use in pH sensors due to its color-changing properties in different pH environments (Almeida et al., 2017).

Fluorescence Probe Development

Another research application involved the use of derivatives for absorption and fluorescence spectral studies, particularly in understanding their behavior in micelles and vesicles. Such studies are crucial for developing fluorescent probes for bioimaging and diagnostics, demonstrating the versatility of these compounds in biological applications (Singh & Darshi, 2002).

Synthesis of Novel Compounds

Research also delves into the synthesis of novel compounds with potential pharmaceutical applications. For instance, derivatives of "Methyl 4-[3-(dimethylamino)propoxy]benzoate" have been synthesized for their antimicrobial properties, highlighting the role of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).

Green Chemistry in Cosmetic Industry

In the context of green chemistry, derivatives have been synthesized using environmentally friendly methodologies. These compounds serve as key ingredients in cosmetics, particularly as UV filters in sunscreen products. This approach not only provides safer cosmetic products but also aligns with sustainable chemical practices (Villa et al., 2005).

Analytical Chemistry Applications

Moreover, cork has been exploited as a biosorbent extraction phase for solid-phase microextraction to determine the presence of derivatives in river water. This method underscores the importance of these compounds in environmental monitoring and pollution studies, demonstrating their significance beyond the pharmaceutical and cosmetic industries (Silva et al., 2017).

Safety and Hazards

properties

IUPAC Name |

methyl 4-[3-(dimethylamino)propoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-14(2)9-4-10-17-12-7-5-11(6-8-12)13(15)16-3/h5-8H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXQDDFKGDLAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594280 | |

| Record name | Methyl 4-[3-(dimethylamino)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190660-97-0 | |

| Record name | Methyl 4-[3-(dimethylamino)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

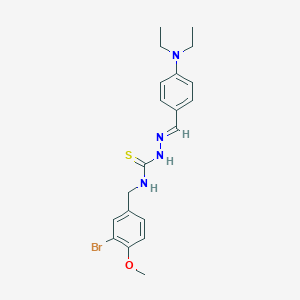

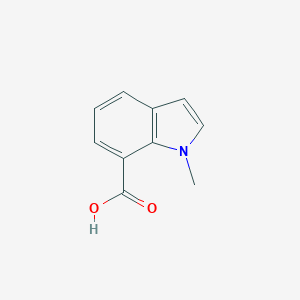

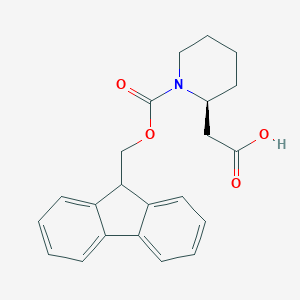

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)

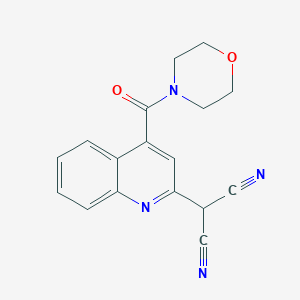

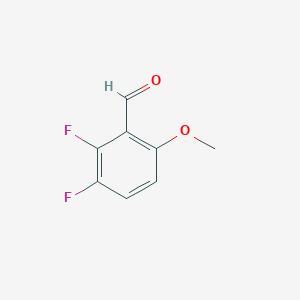

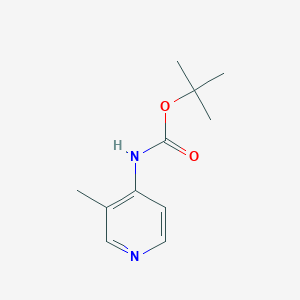

![1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid](/img/structure/B67425.png)

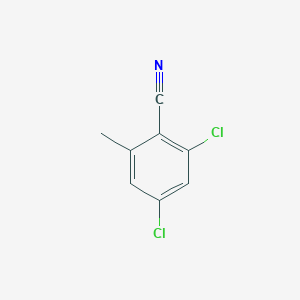

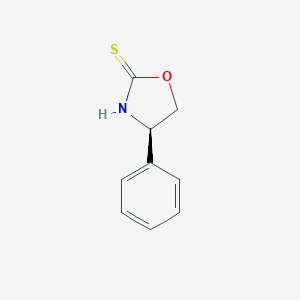

![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)